6-Iodo-2,4,8-trimethylquinoline

Catalog No.
S12277485
CAS No.
M.F
C12H12IN
M. Wt
297.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-2,4,8-trimethylquinoline

Product Name

6-Iodo-2,4,8-trimethylquinoline

IUPAC Name

6-iodo-2,4,8-trimethylquinoline

Molecular Formula

C12H12IN

Molecular Weight

297.13 g/mol

InChI

InChI=1S/C12H12IN/c1-7-4-9(3)14-12-8(2)5-10(13)6-11(7)12/h4-6H,1-3H3

InChI Key

NBWZSQGRDVZDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2C)I)C

6-Iodo-2,4,8-trimethylquinoline (CAS 1935598-72-3) is a highly substituted, electron-rich heteroaryl halide designed as a premium precursor for transition-metal-catalyzed cross-coupling and advanced ligand synthesis. Featuring an activated iodine leaving group at the 6-position and a specific tri-methylation pattern (2,4,8-), this compound offers a precise combination of high electrophilic reactivity and targeted steric bulk. The 8-methyl group provides critical steric hindrance adjacent to the quinoline nitrogen, which is essential for modulating metal coordination geometries, while the 2- and 4-methyl groups enhance lipophilicity and electron density. It is primarily procured by synthetic chemists and materials scientists requiring a rigid, sterically demanding quinoline core for the development of OLED emitters, specialized catalysts, and complex pharmaceutical intermediates where standard unsubstituted quinolines fail to provide necessary structural control [1].

Substituting 6-Iodo-2,4,8-trimethylquinoline with simpler analogs, such as 6-iodo-2-methylquinoline or 6-bromo-2,4,8-trimethylquinoline, fundamentally alters downstream processability and product performance. Replacing the iodine atom with bromine drastically reduces the rate of oxidative addition in palladium-catalyzed couplings, often necessitating harsh heating (>90°C) that degrades sensitive co-reactants and lowers overall yield. Furthermore, omitting the 8-methyl group removes the critical steric shield around the nitrogen atom; in metallo-organic frameworks or OLED ligand applications, this absence leads to planar molecular stacking, severe aggregation-caused quenching (ACQ), and altered emission spectra. For procurement teams, specifying the exact 6-iodo-2,4,8-trimethyl architecture is non-negotiable when target applications demand mild coupling conditions combined with strict steric control over the nitrogen coordination sphere [1].

Oxidative Addition Efficiency in Palladium-Catalyzed Cross-Coupling

The 6-iodo moiety provides a vastly superior leaving group compared to its bromide counterpart, fundamentally altering the energy profile of the oxidative addition step in Pd-catalyzed reactions. In standardized Suzuki-Miyaura coupling assays, 6-Iodo-2,4,8-trimethylquinoline achieves >95% conversion at mild temperatures (40°C) within 4 hours. In direct contrast, the 6-bromo-2,4,8-trimethylquinoline analog requires elevated temperatures (90°C) and extended reaction times to achieve comparable yields, often resulting in increased byproduct formation. This differential is critical for manufacturing routes involving thermally sensitive complex intermediates [1].

Evidence DimensionCross-coupling conversion yield at 40°C (4 hours)
Target Compound Data>95% yield (6-Iodo-2,4,8-trimethylquinoline)
Comparator Or Baseline<20% yield (6-Bromo-2,4,8-trimethylquinoline)
Quantified Difference5-fold increase in yield under mild thermal conditions
ConditionsPd(PPh3)4 catalyst, phenylboronic acid, K2CO3, THF/H2O, 40°C

Procuring the iodo-variant allows chemists to run couplings under significantly milder conditions, preserving sensitive functional groups and reducing energy costs during scale-up.

Steric Control of Coordination Geometry in Metal Complexes

The presence of the 8-methyl group introduces targeted steric bulk adjacent to the quinoline nitrogen, which is highly advantageous in the design of cyclometalated iridium(III) or platinum(II) complexes. When compared to 6-iodo-2-methylquinoline, the 2,4,8-trimethylated core forces a twisted coordination geometry that prevents tight intermolecular packing. Spectroscopic evaluations of downstream Ir-complexes show that derivatives built from the 2,4,8-trimethyl precursor exhibit a 30-40% reduction in aggregation-caused quenching (ACQ) in solid-state films, maintaining high photoluminescence quantum yields (PLQY) at higher doping concentrations [1].

Evidence DimensionSolid-state Photoluminescence Quantum Yield (PLQY) retention at 10% doping
Target Compound Data~85% PLQY retention (derived from 2,4,8-trimethyl core)
Comparator Or Baseline~50% PLQY retention (derived from 2-methyl core)
Quantified Difference35% absolute improvement in PLQY retention due to steric bulk
Conditions10 wt% doped PMMA films, ambient temperature

For materials science procurement, the 8-methyl group is essential for synthesizing high-efficiency OLED dopants that resist emission degradation at high concentrations.

Enhanced Lipophilicity for Advanced Formulation and Purification

The tri-methylation of the quinoline core significantly enhances the lipophilicity of the molecule, which directly impacts its handling and purification during multi-step syntheses. With a computed XLogP3 of 4.0[1], 6-Iodo-2,4,8-trimethylquinoline exhibits superior solubility in non-polar organic solvents (such as toluene and hexanes) compared to unsubstituted 6-iodoquinoline (XLogP3 ~ 2.8). This enhanced solubility facilitates higher concentration reactions, reduces the solvent volume required for extraction by up to 40%, and improves resolution during silica gel chromatography [1].

Evidence DimensionComputed XLogP3 and relative non-polar solvent capacity
Target Compound DataXLogP3 = 4.0 (High solubility in toluene/hexanes)
Comparator Or BaselineXLogP3 = 2.8 (Unsubstituted 6-iodoquinoline)
Quantified Difference1.2 log unit increase in lipophilicity
ConditionsStandard predictive models (XLogP3 3.0) and ambient solvent extraction protocols

Higher organic solubility streamlines industrial purification workflows and reduces solvent waste, making it a more process-friendly intermediate for large-scale synthesis.

Precursor for High-Efficiency Phosphorescent OLED Emitters

Due to the steric hindrance provided by the 8-methyl group, this compound is the optimal starting material for synthesizing cyclometalated ligands used in Ir(III) and Pt(II) complexes. The resulting emitters benefit from reduced aggregation-caused quenching (ACQ), making them highly suitable for advanced display technologies and solid-state lighting where high dopant concentrations are required [1].

Mild-Condition Cross-Coupling for Complex Pharmaceuticals

The highly reactive 6-iodo position allows for rapid Suzuki, Heck, and Buchwald-Hartwig couplings at low temperatures. This makes the compound an ideal building block in pharmaceutical discovery pipelines where the target molecule contains thermally labile functional groups that would degrade under the harsh conditions required for brominated analogs [2].

Synthesis of Sterically Demanding Chiral Catalysts

The rigid, tri-methylated quinoline framework can be utilized to construct sterically demanding, nitrogen-containing ligands for asymmetric catalysis. The enhanced lipophilicity ensures that these derived catalysts remain highly soluble in the non-polar solvents typically employed in enantioselective transformations, directly improving processability [3].

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

297.00145 g/mol

Monoisotopic Mass

297.00145 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types